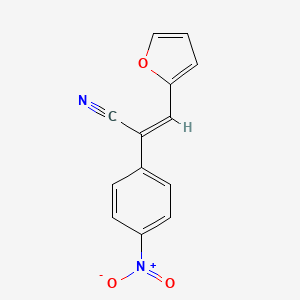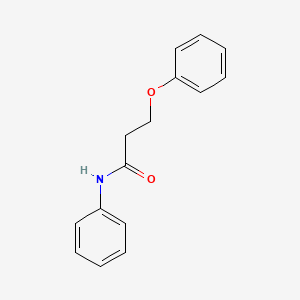
3-phenoxy-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenoxy-N-phenylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group and a phenyl group attached to a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenoxy-N-phenylpropanamide typically involves the amidation of phenoxypropionic acid with aniline derivatives. One common method is the direct condensation of phenoxypropionic acid with aniline in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or a Lewis acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through enzymatic amidation. This method involves the use of immobilized enzymes, such as Candida antarctica lipase B (CAL-B), to catalyze the reaction between phenoxypropionic acid and aniline in a solvent like heptane . This approach is favored for its sustainability and eco-friendliness.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenoxy-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy and phenyl derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phenoxybenzoic acid and phenylbenzoic acid.
Reduction: 3-phenoxy-N-phenylpropanamine.
Substitution: Various substituted phenoxy and phenyl derivatives.
Applications De Recherche Scientifique
3-phenoxy-N-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-phenoxy-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial cell membranes, disrupting their integrity and leading to antimicrobial activity . Additionally, it can modulate inflammatory pathways by interacting with key signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide: Similar structure but with an acetamide backbone.
Phenylacetamide: Lacks the phenoxy group.
Phenoxybenzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
3-phenoxy-N-phenylpropanamide is unique due to the presence of both phenoxy and phenyl groups attached to a propanamide backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
3-phenoxy-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(16-13-7-3-1-4-8-13)11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHZQMFZPCTAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2(1H)-quinolinone](/img/structure/B5588602.png)
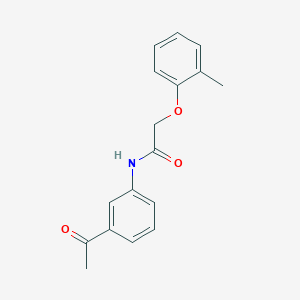
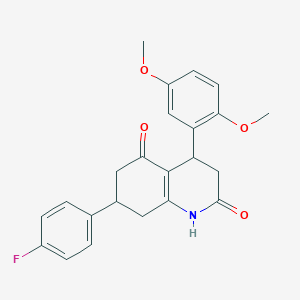
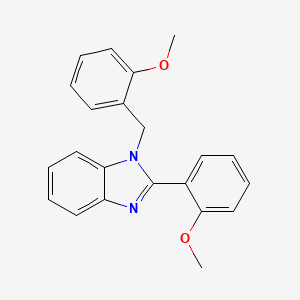
![1-[(4-METHOXYPHENYL)SULFONYL]-4-(2-PYRIDYLMETHYL)PIPERAZINE](/img/structure/B5588629.png)
![4-(1-naphthylmethyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B5588631.png)
![3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B5588636.png)
![2-tert-butyl-5-[(4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5588639.png)
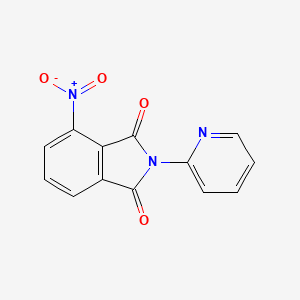
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5588653.png)
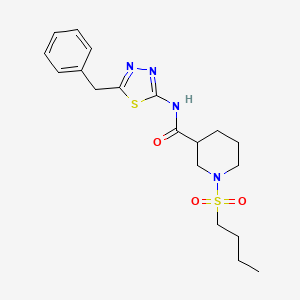
![(3S)-N,N-dimethyl-1-{[4-(methylsulfonyl)phenyl]acetyl}azepan-3-amine](/img/structure/B5588680.png)
![3-methyl-3-phenyl-1-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}piperidine](/img/structure/B5588688.png)
